N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of benzothiophene and chromene moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Mechanism of Action
Target of action
Benzothiophene derivatives have been found to exhibit a variety of biological activities . They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory and antioxidant drugs . .
Mode of action
The mode of action of benzothiophene derivatives can vary greatly depending on the specific compound and its molecular structure . Some benzothiophene derivatives have been found to inhibit certain enzymes, while others may interact with specific receptors or other cellular targets
Biochemical pathways
Benzothiophene derivatives can potentially affect a variety of biochemical pathways, depending on their specific targets and modes of action
Result of action
The result of a compound’s action can be observed at the molecular and cellular levels, and can include changes in gene expression, protein function, cell signaling, and other cellular processes
Action environment
The action, efficacy, and stability of a compound can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiophene Intermediate: The benzothiophene moiety can be synthesized through a cyclization reaction involving sulfur and an appropriate aromatic precursor.
Chromene Synthesis: The chromene ring is often formed via a condensation reaction between a phenol derivative and an aldehyde under acidic conditions.
Coupling Reaction: The final step involves coupling the benzothiophene intermediate with the chromene derivative using a suitable coupling agent, such as carbodiimide, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine or pyridine.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds like raloxifene and zileuton, which also contain the benzothiophene moiety, are known for their therapeutic properties.
Chromene Derivatives: Compounds such as flavonoids and coumarins, which feature the chromene ring, are widely studied for their biological activities.
Uniqueness
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide is unique due to its combined benzothiophene and chromene structure, which imparts a distinct set of chemical and biological properties. This dual functionality allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4S/c1-21(25,19-10-13-6-2-5-9-18(13)27-19)12-22-20(24)17-11-15(23)14-7-3-4-8-16(14)26-17/h2-11,25H,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNUEZZQFOJPFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=O)C2=CC=CC=C2O1)(C3=CC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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